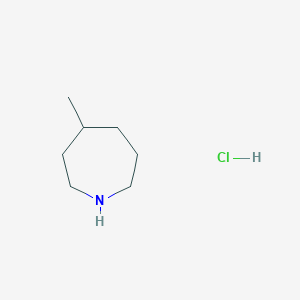

4-Methylazepane hydrochloride

Description

Significance of Azepane Scaffolds in Heterocyclic Chemistry

Azepanes, which are seven-membered rings containing one nitrogen atom, represent an important structural motif in a variety of natural products and pharmaceutically active compounds. chemistryviews.orgresearchgate.net The non-planar and flexible nature of the seven-membered ring offers structural diversity that is advantageous in the design of new drugs with potentially improved pharmacological properties. researchgate.net In contrast to the more common five and six-membered heterocyclic rings, seven-membered rings like azepane are less prevalent in known molecules, making them an area of interest for exploring novel chemical space. acs.org The synthesis of azepane derivatives, often achieved through ring-expansion reactions, continues to be an active area of research. researchgate.net

The incorporation of various substituents onto the azepane ring allows for the fine-tuning of a molecule's properties, influencing factors such as metabolic stability and target-binding affinity. For instance, the addition of methyl groups can restrict the conformational flexibility of the azepane ring, which may enhance metabolic stability. The development of methods for the enantioselective synthesis of annulated azepane scaffolds highlights the ongoing efforts to access structurally complex and stereochemically defined molecules for biological evaluation. chemistryviews.org

Research Trajectories of 4-Methylazepane (B121462) Hydrochloride within Medicinal Chemistry and Organic Synthesis

Within the broader context of azepane chemistry, 4-methylazepane hydrochloride and its derivatives have emerged as valuable intermediates in both medicinal chemistry and organic synthesis.

In medicinal chemistry , azepane derivatives are being investigated for a range of potential therapeutic applications. For instance, N-benzylated bicyclic azepanes have shown promise as potent inhibitors of monoamine transporters, suggesting their potential for treating neuropsychiatric disorders. acs.org While specific research on this compound is not extensively detailed in publicly available literature, related structures serve as key building blocks. For example, 1-methylazepan-4-one (B31119) hydrochloride is used in the synthesis of compounds targeting opioid use disorder. The structural motif of a substituted azepane is also found in compounds with potential antimicrobial and anticancer properties.

In organic synthesis , the utility of this compound lies in its ability to serve as a precursor for more complex molecular architectures. Its hydrochloride salt form often provides improved stability and handling characteristics. The azepane nitrogen can act as a nucleophile, allowing for the introduction of various substituents through alkylation or acylation reactions. smolecule.com This reactivity is fundamental to its role as a building block. For example, a related compound, methyl azepane-4-carboxylate hydrochloride, is used in the preparation of more complex substituted pyridine (B92270) derivatives through palladium-catalyzed coupling reactions. chemicalbook.com

Scope and Objectives of Current Academic Inquiry into this compound

Current academic and industrial research involving this compound and similar azepane derivatives is focused on several key areas. A primary objective is the synthesis of novel, structurally diverse molecules for biological screening. The exploration of new synthetic methodologies to access functionalized azepanes in a stereocontrolled manner is a significant goal. chemistryviews.org

A major thrust of the research is the development of new therapeutic agents. By incorporating the 4-methylazepane scaffold into larger molecules, researchers aim to optimize pharmacological properties such as potency, selectivity, and metabolic stability. acs.org The investigation of azepane derivatives as inhibitors of enzymes or modulators of receptors remains a fertile ground for drug discovery. acs.org

Furthermore, there is an ongoing effort to characterize the physical and chemical properties of new azepane derivatives to build a more comprehensive understanding of their structure-activity relationships. This includes detailed analysis of their conformational preferences and how these influence biological activity. The commercial availability of this compound and its derivatives facilitates this research by providing a ready starting point for synthetic campaigns. amadischem.comsigmaaldrich.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELLHTYIQRIKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methylazepane Hydrochloride

Established Synthetic Routes for 4-Methylazepane (B121462) Hydrochloride

The construction of the 4-methylazepane ring system can be achieved through various synthetic strategies, primarily involving the formation of the seven-membered ring and the introduction of the methyl group at the C4 position.

Cyclization Strategies in Azepane Ring Formation

A key challenge in the synthesis of azepanes is the entropically disfavored formation of a seven-membered ring. Several cyclization strategies have been developed to overcome this hurdle. One notable approach is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. This method is effective for the formation of 5-, 6-, and 7-membered rings. In the context of 4-substituted azepanes, a suitably substituted linear precursor containing ester functionalities at the 1,7-positions can be cyclized under basic conditions to yield a cyclic β-keto ester, which can then be further manipulated to introduce the desired substituent at the 4-position.

Another powerful strategy involves the intramolecular reductive amination of a linear amino-aldehyde or amino-ketone. This one-pot reaction typically involves the formation of a cyclic imine intermediate, which is then reduced in situ to the corresponding cyclic amine. The choice of reducing agent is crucial for the success of this reaction, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly employed due to their selectivity for the imine over the carbonyl group.

A specific example leading to a closely related azepane core is the cyclization of a diester using a metal alkoxide, such as potassium tert-butoxide. This approach is detailed in the synthesis of N-methylhexahydroazepin-4-one, a precursor that can potentially be converted to 4-methylazepane.

Precursor Chemistry and Intermediate Reactions in 4-Methylazepane Hydrochloride Synthesis

The synthesis of this compound often involves a multi-step sequence starting from readily available acyclic precursors. A representative synthesis, adapted from the preparation of the analogous N-methylhexahydroazepin-4-one hydrochloride, illustrates the key transformations.

The synthesis can commence with a Michael addition of methylamine (B109427) to two equivalents of an acrylate (B77674) derivative, followed by Dieckmann cyclization to afford a 4-oxoazepane-3-carboxylate intermediate. Subsequent hydrolysis and decarboxylation would yield the 4-oxoazepane. To arrive at 4-methylazepane, a Wittig reaction or a Grignard addition of a methyl group to the ketone at the 4-position, followed by reduction of the resulting double bond or tertiary alcohol, respectively, would be a plausible route. The final step involves the treatment of the free base with hydrochloric acid to furnish the hydrochloride salt.

A detailed synthetic pathway for a related ketone is outlined in the following table:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-methyl-2-pyrrolidone | Hydrochloric acid, reflux | 4-Methylaminobutyric acid hydrochloride |

| 2 | 4-Methylaminobutyric acid hydrochloride | Methanol, thionyl chloride | 4-Methylaminobutyric acid methyl ester hydrochloride |

| 3 | 4-Methylaminobutyric acid methyl ester hydrochloride, Methyl acrylate | Triethylamine, methanol, reflux | Diester intermediate |

| 4 | Diester intermediate | Potassium tert-butoxide | N-Methylhexahydroazepin-4-one |

| 5 | N-Methylhexahydroazepin-4-one | Hydrochloric acid | N-Methylhexahydroazepin-4-one hydrochloride |

This sequence highlights the types of precursors and reactions, such as esterification, Michael addition, and cyclization, that are integral to the synthesis of substituted azepanes.

Derivatization and Functionalization Strategies for this compound

The 4-methylazepane scaffold serves as a valuable template for the development of new chemical entities. Its functionalization can be achieved at both the nitrogen atom and the C4 position.

Introduction of Varied Substituents on the Azepane Core

The introduction of diverse functional groups at the C4 position of the azepane ring is a key strategy for modulating the physicochemical and pharmacological properties of the resulting molecules. Starting from a precursor such as 1-Boc-4-azepanone, a variety of substituents can be introduced.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents, to the ketone at the 4-position allows for the introduction of a wide range of alkyl, aryl, and vinyl groups. Subsequent dehydration or reduction can provide further diversity.

Wittig Reaction: The Wittig reaction can be employed to introduce an exo-methylene group, which can then be further functionalized through reactions such as hydroboration-oxidation or epoxidation.

Synthesis of 4-Cyano-4-methylazepane: A 4-methylazepan-4-one precursor can be converted to a cyanohydrin, which upon dehydration and reduction of the nitrile can lead to an aminomethyl group. Alternatively, direct cyanation of a suitable precursor can yield 4-cyano-4-methylazepane. The nitrile group is a versatile handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Nucleophilic Substitution: A precursor with a good leaving group at the 4-position, such as a tosylate, can undergo nucleophilic substitution with a variety of nucleophiles, including azides, cyanides, and amines, to introduce diverse functionalities.

The following table summarizes some potential derivatization pathways starting from 1-Boc-4-azepanone:

| Starting Material | Reagent(s) | Intermediate/Product |

| 1-Boc-4-azepanone | MeMgBr, then H3O+ | 1-Boc-4-hydroxy-4-methylazepane |

| 1-Boc-4-azepanone | Ph3P=CH2 | 1-Boc-4-methyleneazepane |

| 1-Boc-4-azepanone | TMSCN, then dehydration | 1-Boc-4-cyano-4-methylazepane (via intermediate) |

Reactions Involving the Hydrochloride Moiety and its Influence on Reactivity

The hydrochloride salt of 4-methylazepane plays a significant role in its chemical reactivity and handling. The protonation of the nitrogen atom to form the ammonium (B1175870) salt has several important consequences.

Firstly, the ammonium salt is generally more stable and less prone to air oxidation compared to the free base. It also typically exists as a crystalline solid, which facilitates purification and handling.

Secondly, the protonated nitrogen is no longer nucleophilic. This effectively protects the nitrogen atom from participating in reactions, such as alkylation or acylation, allowing for selective functionalization at other positions of the molecule. To perform reactions at the nitrogen, the hydrochloride salt must first be neutralized with a base to liberate the free amine.

Thirdly, the hydrochloride salt significantly increases the water solubility of the compound, which can be advantageous in certain reaction conditions and for purification processes such as extraction. The free base can be regenerated by treatment with an aqueous base and extracted into an organic solvent. This acid-base property is a fundamental tool in the purification and manipulation of amine-containing compounds.

Synthesis of Isotopically Labeled this compound

Isotopically labeled compounds are indispensable tools in drug discovery and development for studying metabolism, pharmacokinetics, and receptor binding. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecule.

Deuterium Labeling:

Deuteration can be achieved through several methods. One common approach is the use of deuterated reducing agents in the synthesis. For example, in a reductive amination route to the azepane ring, a deuterated borohydride (B1222165) reagent such as sodium borodeuteride (NaBD₄) can be used to introduce deuterium atoms at the carbon adjacent to the nitrogen. Catalytic deuteration using deuterium gas (D₂) and a metal catalyst can also be employed to introduce deuterium at specific positions, often at benzylic or allylic sites if present in a precursor.

Another strategy involves H-D exchange reactions on the final molecule or a late-stage intermediate. This is often catalyzed by a transition metal and can provide deuterium incorporation at specific C-H bonds.

Carbon-13 Labeling:

The introduction of ¹³C can be accomplished by using a ¹³C-labeled starting material in the synthetic sequence. For instance, in a synthesis involving a Grignard reaction to introduce the methyl group at the C4 position, ¹³C-labeled methyl iodide or methyl bromide could be used to generate the ¹³C-labeled Grignard reagent. Similarly, if the synthesis involves a cyano group, using K¹³CN would introduce a ¹³C label. These labeled precursors are then carried through the synthetic route to yield the final ¹³C-labeled this compound.

| Isotope | Labeling Reagent/Precursor | Potential Labeled Position(s) |

| Deuterium (D) | Sodium borodeuteride (NaBD₄) | Carbons adjacent to nitrogen in a reductive amination cyclization |

| Deuterium (D) | Deuterium gas (D₂) and Pd/C | Positions susceptible to catalytic hydrogenation |

| Carbon-13 (¹³C) | [¹³C]Methyl iodide | Methyl group at the C4 position |

| Carbon-13 (¹³C) | Potassium [¹³C]cyanide | Introduction of a ¹³C-labeled cyano group for further elaboration |

Applications in Metabolic and Reaction Kinetic Studies

The study of a compound's metabolism (biotransformation) and reaction kinetics is fundamental to understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For a molecule like this compound, investigations would focus on identifying its metabolic pathways and determining the rates of these transformations.

Metabolic Pathways: The azepane ring and the N-methyl group are the most probable sites for metabolic modification by enzymes, primarily the Cytochrome P450 (CYP) family. Potential metabolic transformations include:

N-demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-methylated amines. This would yield azepane as a metabolite.

Ring Hydroxylation: The addition of a hydroxyl (-OH) group to one of the carbon atoms on the azepane ring.

N-oxidation: The formation of an N-oxide, where an oxygen atom is directly bonded to the nitrogen atom of the azepane ring.

Identifying these metabolites would typically involve in vitro studies using liver microsomes and in vivo studies in animal models, with analysis performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Reaction Kinetics: Kinetic studies would quantify the speed of these metabolic reactions. This data is crucial for determining the compound's biological half-life and understanding how quickly it is cleared from the body. Such studies help predict how factors like co-administered drugs might affect its metabolism by inhibiting or inducing relevant enzymes.

Below is a table outlining the potential metabolic pathways for this compound.

| Potential Metabolic Pathway | Probable Enzyme Family | Resulting Metabolite Structure | Significance in Pharmacokinetics |

| N-Demethylation | Cytochrome P450 (CYP) | Azepane | Alters biological activity and clearance rate. |

| Ring Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated 4-methylazepane | Increases polarity, facilitating renal excretion. |

| N-Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | 4-Methylazepane N-oxide | Generally leads to a less active, more water-soluble metabolite. |

Considerations for Deuterium Substitution in this compound Analogues

Deuterium substitution is a strategic tool used in medicinal chemistry to investigate and modify the metabolic stability of a compound. This involves replacing one or more hydrogen atoms (¹H) with its heavier, stable isotope, deuterium (²H or D).

The primary principle behind this strategy is the Kinetic Isotope Effect (KIE) . wikipedia.orglibretexts.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. wikipedia.orgprinceton.edu The rate of a reaction involving a C-¹H bond can be 6 to 10 times faster than that of an identical compound with a C-²H bond. wikipedia.org

For analogues of this compound, deuterium substitution could be considered for several reasons:

Improving Metabolic Profile: If a specific C-H bond is identified as a primary site of metabolic breakdown (a "metabolic hotspot"), replacing that hydrogen with deuterium can slow down its metabolism. nih.gov For instance, replacing the hydrogens on the N-methyl group with deuterium (-CD₃) would likely decrease the rate of N-demethylation. This can lead to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency. nih.gov

Elucidating Reaction Mechanisms: The KIE can be used as a diagnostic tool to understand reaction mechanisms. wikipedia.org By observing a change in the reaction rate upon isotopic substitution, researchers can confirm whether a specific C-H bond cleavage is involved in the slowest step of the metabolic pathway.

Use as an Internal Standard: Deuterated compounds are invaluable as internal standards for quantitative bioanalysis using mass spectrometry. They are chemically identical to the non-deuterated analyte but have a different mass, allowing for precise quantification in complex biological samples.

The table below details strategic considerations for deuterium substitution in analogues of 4-methylazepane.

| Site of Deuterium Substitution | Metabolic Pathway Targeted | Expected Outcome Due to KIE | Analytical Application |

| N-Methyl Group (-CH₃ → -CD₃) | N-Demethylation | Decreased rate of demethylation, potentially increasing the compound's half-life. nih.gov | Can be used as a stable isotope-labeled internal standard. |

| Azepane Ring Carbons (C-H → C-D) | Ring Hydroxylation | Reduced rate of hydroxylation at the specific deuterated position. | Helps identify specific sites of ring metabolism. |

| C4-Methyl Group (-CH₃ → -CD₃) | Side-chain Oxidation | Slower oxidation of the methyl group to a carboxylic acid or alcohol. | Useful for mechanistic studies of side-chain metabolism. |

Medicinal Chemistry and Pharmacological Investigations Involving 4 Methylazepane Hydrochloride Derivatives

Role as a Key Intermediate in Bioactive Molecule Synthesis

The utility of 4-Methylazepane (B121462) hydrochloride in medicinal chemistry is primarily centered on its role as a crucial structural component in the synthesis of more complex molecules with therapeutic potential. Its seven-membered heterocyclic ring, substituted with a methyl group, provides a unique three-dimensional scaffold that can be strategically incorporated into drug candidates to modulate their pharmacological properties.

Precursor in Pyrazol-4-yl-heterocyclyl-carboxamide Compound Synthesis

A significant application of 4-Methylazepane hydrochloride is its use as a starting material in the synthesis of Pyrazol-4-yl-heterocyclyl-carboxamide compounds google.com. These compounds are characterized by a central pyrazole ring linked to a heterocyclic moiety via a carboxamide group. The synthesis of these complex molecules often involves a multi-step process where the 4-methylazepane moiety is introduced to form a key intermediate.

Applications in the Development of Kinase Inhibitors, Specifically Pim Kinase Inhibitors

The Pyrazol-4-yl-heterocyclyl-carboxamide compounds synthesized using this compound have been specifically investigated for their potential as kinase inhibitors google.com. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The primary target of the compounds derived from this compound are the Pim kinases (Pim-1, Pim-2, and Pim-3) google.comnih.gov. These are a family of serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors novartis.com. The synthesized Pyrazol-4-yl-heterocyclyl-carboxamide compounds have demonstrated the ability to inhibit the activity of these Pim kinases, making them attractive candidates for the development of novel anti-cancer therapies google.comnih.gov. The specific chemical structure, including the 4-methylazepane moiety, is designed to fit into the active site of the Pim kinases, thereby blocking their function and impeding cancer cell growth and survival nih.gov.

Exploration of Biological Targets and Mechanisms of Action for this compound Derivatives

The therapeutic potential of the Pyrazol-4-yl-heterocyclyl-carboxamide compounds derived from this compound lies in their ability to interact with specific biological targets and modulate key cellular signaling pathways involved in cancer progression.

Advanced Computational Chemistry and Molecular Modeling of 4 Methylazepane Hydrochloride Systems

Quantum Chemical Calculations and Electronic Structure Analysis of 4-Methylazepane (B121462) Hydrochloride Analogues

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-Methylazepane hydrochloride analogues. Methods such as Density Functional Theory (DFT) are employed to elucidate the electronic structure, molecular geometry, and reactivity of these compounds.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For azepane derivatives, these parameters are sensitive to the nature and position of substituents. The protonation of the azepane nitrogen to form the hydrochloride salt significantly alters the electronic landscape, primarily by lowering the energy of the molecular orbitals and increasing the molecule's polarity. This, in turn, affects its solubility and its ability to participate in hydrogen bonding and electrostatic interactions, which are crucial for biological activity.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing insights into intramolecular interactions such as hyperconjugation. These analyses help in understanding the subtle electronic effects of substituents on the azepane ring.

Below is a table summarizing representative quantum chemical data for azepane, which serves as a foundational model for its 4-methyl derivative. The calculations are typically performed using a basis set like 6-311++G(d,p).

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 1.3 |

| C-N Bond Length (Å) | 1.46 |

| C-C Bond Length (Å) | 1.53 |

Molecular Dynamics Simulations of this compound and its Derivatives in Biological Environments

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound and its derivatives within biologically relevant environments, such as aqueous solutions and lipid bilayers. mdpi.com These simulations track the movements of atoms over time, providing a detailed picture of conformational changes, solvation, and interactions with other molecules. nih.govmdpi.comnih.gov

In an aqueous environment, the hydrochloride salt of 4-Methylazepane will exist in its protonated, cationic form. MD simulations can reveal the structure and dynamics of the surrounding water molecules, forming a hydration shell around the charged amine and the hydrophobic methyl group. The orientation of water molecules will be dictated by the electrostatic interactions with the ammonium (B1175870) group and the hydrophobic effect around the nonpolar parts of the molecule. Understanding the solvation of these compounds is critical, as it influences their solubility, bioavailability, and the energetics of binding to a receptor.

When interacting with a lipid bilayer, a model for a cell membrane, the behavior of this compound is expected to be complex. The charged nature of the molecule will likely lead to its association with the polar head groups of the phospholipids (B1166683) at the membrane-water interface. nih.govresearchgate.net The methyl group may induce a partial insertion of the molecule into the more hydrophobic region of the membrane. MD simulations can quantify the depth of this penetration and the orientation of the molecule within the membrane. nih.gov This information is vital for understanding how these compounds might cross biological membranes or interact with membrane-bound proteins. mdpi.com

Furthermore, MD simulations can be used to study the conformational flexibility of the azepane ring in these different environments. The presence of the methyl group can introduce a conformational bias, and the interactions with water or the lipid bilayer can further influence the preferred shape of the molecule. nih.gov This is of particular importance as the bioactive conformation of a ligand is often a specific, low-energy state that is adopted upon binding to its target.

Structure-Activity Relationship (SAR) and Ligand Design Principles for this compound Derivatives

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. nih.gov For this compound derivatives, SAR analyses help in understanding how modifications to the azepane scaffold influence its potency, selectivity, and pharmacokinetic properties. lifechemicals.com

The azepane ring serves as a versatile scaffold in many biologically active compounds. researchgate.net Its conformational flexibility allows it to adapt to the binding sites of various biological targets. lifechemicals.com The position and nature of substituents on the azepane ring are critical for determining its biological effects.

Key principles derived from SAR studies of azepane derivatives often highlight the importance of:

Substitution at the Nitrogen Atom: The nitrogen atom of the azepane ring is a common point for modification. The nature of the substituent here can drastically alter the compound's properties. For instance, the presence of a basic nitrogen that can be protonated at physiological pH is often crucial for forming ionic interactions with acidic residues in a protein's active site.

Substitution on the Carbon Skeleton: The introduction of substituents on the carbon atoms of the azepane ring, such as the methyl group in 4-Methylazepane, can impact activity in several ways. It can introduce steric bulk that may either enhance or hinder binding, depending on the topology of the receptor pocket. A methyl group can also increase lipophilicity, which can affect membrane permeability and binding to hydrophobic pockets. The stereochemistry of these substituents is often a critical factor, with one enantiomer typically showing significantly higher activity than the other.

Ring Conformation: The conformational preference of the azepane ring, influenced by its substitution pattern, plays a significant role in its biological activity. lifechemicals.com Ligand design strategies often aim to introduce substituents that lock the ring in a specific, bioactive conformation to enhance binding affinity.

Based on these principles, the design of novel this compound derivatives would involve a systematic exploration of different substituents at various positions of the azepane ring to optimize interactions with the target receptor.

Predictive Modeling for Biological Interactions and Binding Affinities

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, is a cornerstone of modern computational drug design. arxiv.orgnih.govthemoonlight.io These methods aim to build mathematical models that can predict the biological activity or binding affinity of new compounds based on their molecular descriptors. nih.govmdpi.commdpi.com

For this compound derivatives, a QSAR model could be developed by first compiling a dataset of analogues with experimentally determined biological activities (e.g., IC50 values). nih.gov A wide range of molecular descriptors for these compounds would then be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity), polar surface area, and molar refractivity.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like random forests and support vector machines, are then used to establish a mathematical relationship between a subset of these descriptors and the biological activity. nih.gov

A well-validated QSAR model can then be used to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis and experimental testing. nih.gov

More sophisticated predictive models can be built using machine learning and deep learning approaches that can learn complex, non-linear relationships between molecular features and biological activity. nih.govacs.orgnih.govarxiv.orgresearchgate.netarxiv.orgrsc.org These models can take various representations of the molecule as input, from simple string-based notations like SMILES to 2D or 3D graph representations of the molecular structure. For protein-ligand binding affinity prediction, these models often incorporate information about the target protein's structure as well. nih.gov

Sophisticated Analytical Characterization Techniques in 4 Methylazepane Hydrochloride Research

Spectroscopic Methods for Structural Elucidation (e.g., Advanced NMR Spectroscopy)

Spectroscopic techniques are indispensable for the definitive structural confirmation of organic molecules like 4-methylazepane (B121462) hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the first line of analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-methylazepane hydrochloride, the spectrum would show distinct signals for the methyl group protons, the various methylene (B1212753) (CH₂) groups in the azepane ring, and the proton attached to the nitrogen atom. chemicalbook.com The chemical shifts (δ) and coupling constants (J) are key observables that help in assigning these protons to their specific positions in the molecule. unl.edu

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the seven-membered ring and the methyl substituent. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. core.ac.uk

For an unambiguous and complete assignment of all proton and carbon signals, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net These include:

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). This is crucial for tracing the connectivity of protons within the azepane ring. core.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations between protons and carbons (typically 2-4 bonds away). This is vital for connecting different structural fragments and confirming the position of the methyl group on the azepane ring. core.ac.uk

Total Correlation Spectroscopy (TOCSY): Shows correlations between all protons within a spin system, not just those that are directly coupled. core.ac.uk

Together, these advanced NMR experiments provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity about its constitution and connectivity. researchgate.net

Table 1: Representative NMR Data for Structural Elucidation of this compound Note: The following data are illustrative and based on typical chemical shifts for similar aliphatic amine structures. Actual values may vary based on solvent and experimental conditions.

| Technique | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Information Provided |

| ¹H NMR | Protons (¹H) | 0.9 - 1.2 (CH₃) 1.5 - 2.0 (Ring CH₂) 2.8 - 3.5 (Ring CH₂ adjacent to N) 9.0 - 10.0 (NH⁺) | Electronic environment, number of protons, proton-proton coupling. |

| ¹³C NMR | Carbons (¹³C) | 15 - 25 (CH₃) 25 - 40 (Ring CH₂) 45 - 60 (Ring CH₂ adjacent to N) | Carbon skeleton, number of unique carbons. |

| COSY | ¹H - ¹H | Cross-peaks between coupled protons | Proton connectivity within the azepane ring. |

| HSQC | ¹H - ¹³C | Cross-peaks between directly bonded C-H pairs | Direct C-H bond correlation. |

| HMBC | ¹H - ¹³C | Cross-peaks between protons and carbons over 2-4 bonds | Long-range connectivity, confirming placement of the methyl group. |

Chromatographic and Mass Spectrometric Applications in Purity Assessment and Metabolite Identification

Chromatographic and mass spectrometric methods are central to evaluating the purity of this compound and identifying its potential metabolites. These techniques offer high sensitivity and selectivity for separating and detecting the main compound from related substances or transformation products. arabjchem.org

Purity Assessment: The purity of a pharmaceutical compound is a critical quality attribute. The mass balance approach is a widely accepted method for purity assignment, where the main component's mass fraction is determined by subtracting the mass fractions of all identified impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or a universal detector like a Charged Aerosol Detector (CAD), is the workhorse for purity analysis. researchgate.net A suitable reversed-phase HPLC method can separate this compound from starting materials, synthetic by-products, and degradation products. The area of the main peak relative to the total area of all peaks provides a measure of its purity. Method validation according to ICH guidelines ensures the accuracy, precision, and linearity of the results. scispace.com

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is particularly useful for quantifying volatile organic impurities or residual solvents that may be present from the manufacturing process. nih.gov Headspace GC-MS is a sensitive technique used for this purpose. nih.gov

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is used to identify the chemical structures of any impurities detected. By determining the precise mass of an impurity, its elemental formula can be proposed, and subsequent fragmentation analysis (MS/MS) can help elucidate its structure. researchgate.net

Table 2: Chromatographic Techniques for Purity Assessment

| Technique | Detector | Typical Application |

| HPLC | DAD, UV, CAD | Separation and quantification of non-volatile organic impurities and degradation products. |

| GC | FID | Quantification of volatile organic impurities and residual solvents. |

| LC-MS | Mass Spectrometer | Identification of unknown impurities by providing mass and structural information. |

| Ion Chromatography | Conductivity Detector | Determination of inorganic impurities or counter-ions (e.g., chloride). nih.gov |

Metabolite Identification: Understanding the metabolic fate of a compound is crucial. Metabolite identification is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). nih.gov The process involves incubating this compound with liver microsomes or other enzyme systems to generate metabolites. The resulting mixture is then analyzed by LC-HRMS. nih.gov

Metabolomics-based data analysis approaches are used to mine the complex datasets generated. nih.gov Potential metabolites are flagged by searching for specific mass shifts corresponding to common metabolic transformations (e.g., oxidation, N-dealkylation, glucuronidation). The high mass accuracy of instruments like Orbitrap or TOF mass spectrometers allows for the confident determination of the elemental composition of these metabolites. nih.gov The structure of the identified metabolites is then further investigated using tandem mass spectrometry (MS/MS) to analyze their fragmentation patterns. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound Salts

While NMR provides the structure in solution, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov This technique is essential for understanding the compound's solid-state properties, such as crystal packing, polymorphism, and intermolecular interactions.

The first and often most challenging step is to grow a single, high-quality crystal of this compound. nih.gov This is typically achieved by slow evaporation of a solvent or by vapor diffusion techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. nih.gov

The resulting crystal structure provides a wealth of information, including:

Precise bond lengths and bond angles.

The conformation of the seven-membered azepane ring (e.g., chair, boat, or twist conformation).

The stereochemistry of the molecule.

The arrangement of the 4-methylazepane cation and the chloride anion in the crystal lattice.

Intermolecular interactions, such as hydrogen bonds between the ammonium (B1175870) proton (N-H⁺) and the chloride anion, which govern the crystal packing. nih.gov

This detailed solid-state structural information is invaluable for understanding the physical properties of the drug substance and for computational modeling studies.

Table 3: Key Parameters from an X-ray Crystallography Study

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of every atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the 4-methylazepane cation. |

| Torsion Angles | The specific conformation of the azepane ring. |

| Hydrogen Bonding Network | Describes the key intermolecular forces holding the crystal together. |

Advanced Techniques for Reaction Monitoring and Mechanistic Insight during this compound Transformations

Understanding and optimizing the chemical reactions used to synthesize or modify this compound requires advanced analytical techniques that can monitor reactions in real-time and provide insight into their underlying mechanisms. scienceopen.com

Process Analytical Technology (PAT) employs in-situ spectroscopic methods to monitor reaction progress without the need for sampling. Techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can track the concentration of reactants, intermediates, and products by observing changes in their characteristic vibrational bands over time. This allows for precise determination of reaction endpoints and the identification of potential process deviations.

For gaining deeper mechanistic insight, more specialized techniques are used. Kinetic studies, where the reaction rate is measured under various conditions (temperature, concentration), can help to formulate a rate law and propose a plausible reaction mechanism. dntb.gov.ua In-situ NMR spectroscopy can be used to detect and characterize transient intermediates that may not be observable by conventional offline analysis.

Isotopic labeling studies, where an atom in a reactant is replaced with its heavier isotope (e.g., ²H or ¹³C), are a powerful tool for tracing the path of atoms throughout a chemical transformation. By analyzing the position of the isotopic label in the final product using NMR or MS, reaction pathways can be definitively confirmed or refuted. These experimental approaches, often combined with computational chemistry and density functional theory (DFT) calculations, provide a detailed understanding of the reaction mechanism at a molecular level. researchgate.net

Emerging Research Frontiers and Future Perspectives for 4 Methylazepane Hydrochloride

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Recent research has focused on developing more efficient and selective methods for the synthesis of azepane derivatives, moving beyond traditional multi-step procedures. These novel methodologies aim to provide better control over stereochemistry and regiochemistry, which is crucial for the biological activity of the final compounds.

One promising approach is the piperidine ring expansion , which allows for the creation of diastereomerically pure azepane derivatives with excellent yield and both stereoselectivity and regioselectivity. Another significant advancement is the silyl-aza-Prins cyclization of allylsilyl amines. This method yields trans-azepanes with high diastereoselectivity, and the reaction outcome can be tuned by the choice of Lewis acid catalyst. For instance, the use of indium(III) chloride selectively produces azepanes.

Furthermore, photobiocatalytic cascades represent a cutting-edge technique for the synthesis of functionalized azepanes. This approach combines photocatalysis with enzymatic reactions in a one-pot process. For example, the synthesis of N-Boc-4-aminoazepane from the unfunctionalized azepane has been demonstrated, showcasing the potential of this method for creating chiral azepane derivatives with high conversion and enantiomeric excess. These hybrid catalytic systems merge the advantages of metal catalysts with the high selectivity of enzymes.

| Methodology | Key Features | Advantages | Example Product |

|---|---|---|---|

| Piperidine Ring Expansion | Rearrangement of a six-membered ring to a seven-membered ring. | High stereoselectivity and regioselectivity; excellent yields. | Diastereomerically pure substituted azepanes. |

| Silyl-aza-Prins Cyclization | Lewis acid-catalyzed cyclization of allylsilyl amines with aldehydes. | High diastereoselectivity for trans-azepanes; catalyst-dependent outcome. | trans-2,5-disubstituted azepanes. |

| Photobiocatalytic Cascade | Combination of a photocatalyst and an enzyme in a one-pot reaction. | High enantioselectivity; synthesis of functionalized derivatives from simple precursors. | N-Boc-4-aminoazepane. mdpi.com |

Expansion of Therapeutic Application Areas beyond Current Indications

The azepane scaffold is a well-established privileged structure in medicinal chemistry, found in a variety of approved drugs. nih.gov The 4-methylazepane (B121462) moiety, in particular, is being explored as a key building block in the design of novel therapeutic agents for a range of diseases, most notably in oncology and neurodegenerative disorders.

In the field of oncology, derivatives incorporating complex heterocyclic systems fused to an azepine-related ring have shown promise. For example, novel inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in cancer, have been designed and synthesized. One such derivative, with a complex pyrimido-triazolo-diazepine structure, displayed potent inhibition of BRD4 and suppressed the proliferation of leukemia cells. mdpi.com This highlights the potential of using the 4-methylazepane core to develop new classes of epigenetic modulators for cancer therapy.

In the context of neurodegenerative diseases, such as Alzheimer's disease, the focus has been on developing multi-target directed ligands. The nitrogen atom of the azepane ring is a key site for modification to interact with various biological targets. For instance, N-methylated derivatives of norbelladine (B1215549) have been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes implicated in the pathology of Alzheimer's. nih.gov These studies suggest that the 4-methylazepane scaffold could be used to design compounds that modulate key pathways in the central nervous system (CNS). The inherent properties of many nitrogen-containing heterocycles make them suitable candidates for CNS-acting drugs. nih.govresearchgate.net

| Therapeutic Area | Biological Target | Example Derivative Class | Potential Indication |

|---|---|---|---|

| Oncology | Bromodomain-containing protein 4 (BRD4) | Pyrimido-triazolo-diazepines | Leukemia mdpi.com |

| Neurodegenerative Diseases | Cholinesterases (AChE, BuChE) | N-substituted azepane analogues | Alzheimer's Disease nih.govresearchgate.net |

| Central Nervous System Disorders | Various CNS receptors | Functionalized quinazolinones | Anticonvulsant, CNS depressant nih.gov |

Integration with Supramolecular Chemistry Principles for Advanced Material Design

The structural features of 4-methylazepane derivatives, particularly the presence of hydrogen bond donors and acceptors, make them excellent candidates for the construction of supramolecular assemblies. The orientation of the methyl group and the conformation of the seven-membered ring can direct the formation of specific intermolecular interactions, leading to the design of advanced materials with tailored properties.

Research on polycyclic pyrimidoazepine derivatives has shown that subtle changes in the substitution pattern can lead to vastly different supramolecular structures. mdpi.com The azepine ring in these compounds can adopt various conformations, such as a boat or a twist-chair form, which influences the positioning of the methyl group. These conformational differences, combined with a variety of intermolecular hydrogen bonds, can result in the formation of complex architectures like molecular sheets and chains. This ability to control the self-assembly process is of great interest for the development of new crystalline materials, polymers, and gels with potential applications in electronics, catalysis, and drug delivery.

| Derivative Type | Key Intermolecular Interaction | Resulting Supramolecular Structure |

|---|---|---|

| (6RS)-6,11-dimethyl-3,5,6,11-tetrahydro-4H-benzo[b]pyrimido[5,4-f]azepin-4-one | N-H...O hydrogen bonds | Formation of molecular sheets mdpi.com |

| (6RS)-4-butoxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-8-ol | O-H...N and N-H...O hydrogen bonds | Formation of different types of molecular sheets mdpi.com |

| (RS)-4-dimethylamino-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-8-ol | O-H...N and C-H...O hydrogen bonds | Formation of molecular chains mdpi.com |

Green Chemistry Approaches in 4-Methylazepane Hydrochloride Synthesis and Derivatization

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. nih.gov The synthesis of this compound and its derivatives is an area where these principles can be effectively applied to enhance sustainability.

Key green chemistry strategies include the use of alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields in the synthesis of azepane-containing heterocycles. mdpi.com Another important aspect is the reduction or replacement of hazardous solvents with greener alternatives like water or bio-based solvents. researchgate.net

One-pot and multicomponent reactions are also being explored to improve atom economy and reduce the number of synthetic steps and purification processes, thereby minimizing waste generation. researchgate.net Furthermore, the use of biocatalysis, as seen in the photoenzymatic synthesis of azepane derivatives, offers a highly selective and environmentally benign route to chiral compounds, operating under mild conditions. mdpi.com These approaches not only make the synthesis of 4-methylazepane derivatives more sustainable but can also lead to the discovery of novel chemical transformations.

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefits |

|---|---|---|---|

| Energy Efficiency | Conventional heating (reflux) | Microwave-assisted synthesis, photocatalysis | Reduced reaction times, lower energy consumption. mdpi.com |

| Safer Solvents | Chlorinated or polar aprotic solvents (e.g., DMF, DCM) | Water, ethanol, or solvent-free conditions | Reduced toxicity and environmental impact. researchgate.net |

| Atom Economy | Multi-step synthesis with protection/deprotection | One-pot reactions, multicomponent reactions | Fewer synthetic steps, less waste. researchgate.net |

| Use of Catalysis | Stoichiometric reagents | Biocatalysis (enzymes), recyclable catalysts | High selectivity, mild reaction conditions, catalyst reuse. mdpi.com |

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.